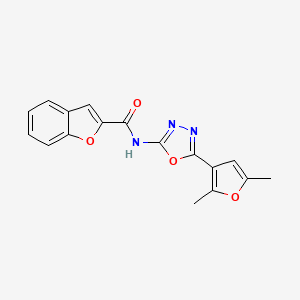

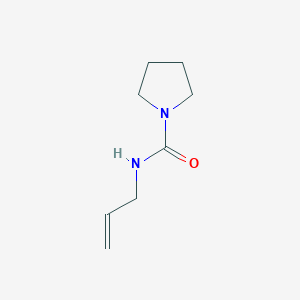

![molecular formula C17H17NO4S B2757288 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)acrylamide CAS No. 1421586-56-2](/img/structure/B2757288.png)

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. This compound is known for its unique structural properties, which make it an ideal candidate for designing new drugs and understanding the mechanisms of various biological processes.

Aplicaciones Científicas De Investigación

Polymer Synthesis and Modification

The compound has been explored for its potential in polymer synthesis and modification. For instance, the reversible addition−fragmentation chain transfer (RAFT) polymerization process utilized acrylamides with amino acid moieties, including proline and hydroxyproline, to synthesize water-soluble and thermoresponsive polymers. This demonstrates the compound's versatility in creating polymers with controlled properties for potential biomedical applications (Mori, Sutoh, & Endo, 2005).

Environmental Stability and Protection

Acrylamides containing the compound have been integrated into materials to enhance environmental stability and provide UV protection. Studies on acrylates and methacrylates with benzotriazole derivatives show their potential in creating UV-stabilized polymers, which could be particularly useful in packaging and materials exposed to sunlight, thus preventing degradation and extending the material's lifespan (Li, Gupta, Albertsson, Bassett, & Vogl, 1984).

Drug Discovery and Biological Applications

In the realm of drug discovery and biological applications, modifications of this compound have been investigated for their antioxidant properties. For example, benzothiazole derivatives demonstrated potential in inactivating reactive chemical species, indicating their capacity as antioxidants. Such properties could be beneficial in developing therapeutic agents for conditions associated with oxidative stress (Cabrera-Pérez et al., 2016).

Photopolymerization Initiators

The compound has also found applications as a photopolymerization initiator. Studies have shown that certain acrylamide derivatives can initiate polymerization upon exposure to light, suggesting potential uses in developing photoresist materials for lithography and other applications requiring precise polymerization control (Delzenne, Laridon, & Peeters, 1970).

Chiral Stationary Phases for Chromatography

Lastly, the synthesis of macroporous silica modified with optically active poly[N-(oxazolinylphenyl)acrylamide] derivatives for potential application as chiral stationary phases in chromatography highlights the compound's role in analytical chemistry. Such materials are crucial for the separation of chiral compounds, which is essential in pharmaceutical research and development (Tian et al., 2010).

Propiedades

IUPAC Name |

(E)-3-(1,3-benzodioxol-5-yl)-N-(3-hydroxy-3-thiophen-2-ylpropyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4S/c19-13(16-2-1-9-23-16)7-8-18-17(20)6-4-12-3-5-14-15(10-12)22-11-21-14/h1-6,9-10,13,19H,7-8,11H2,(H,18,20)/b6-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORPXVDHTTPQPTP-GQCTYLIASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCCC(C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCCC(C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)acrylamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-[2-[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]acetate](/img/structure/B2757206.png)

![1-[1-(1-Benzylpiperidin-4-yl)azetidin-3-yl]-2-cyclopropylbenzimidazole](/img/structure/B2757207.png)

![4-[[1-(3,4-Dimethylphenyl)cyclobutyl]methylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B2757208.png)

![2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-(3-methoxypropyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2757211.png)

![N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2757214.png)

![N-[4-(Pyrazin-2-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2757219.png)

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylthio)benzamide](/img/structure/B2757220.png)

![(E)-4-(Dimethylamino)-N-[2-(2-fluoro-4-sulfamoylphenyl)propan-2-yl]but-2-enamide](/img/structure/B2757221.png)

![3-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2757227.png)